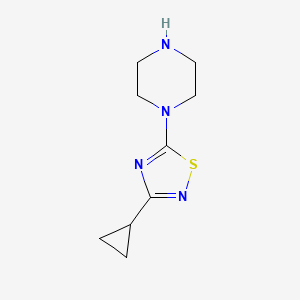

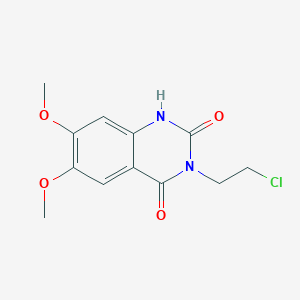

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant, antianxiety, antimicrobial, antituberculosis, anticancer, and antileishmanial activities. The incorporation of a 1,2,4-thiadiazole moiety can further enhance these properties, as seen in various studies where thiadiazole derivatives exhibit significant biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1,3,4-thiadiazole derivatives can involve cyclization reactions, Mannich reactions, and Suzuki C-C cross-coupling, as described in the literature . The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine would likely follow similar synthetic routes, with the introduction of the cyclopropyl group to the thiadiazole ring and subsequent coupling with a piperazine derivative.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the functional groups, the molecular framework, and the purity of the synthesized compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. The piperazine nitrogen atoms can participate in reactions such as alkylation or acylation, while the thiadiazole ring can engage in electrophilic substitution reactions. The presence of substituents like the cyclopropyl group can influence the reactivity and the type of chemical transformations that the molecule can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine and thiadiazole rings. These properties are crucial for determining the compound's suitability for drug development, as they affect its bioavailability and pharmacokinetics. The biological activities of these compounds are often evaluated using various in vitro and in vivo assays to determine their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has led to the synthesis of novel compounds containing the 1,3,4-thiadiazole amide and piperazine structures, demonstrating inhibitory effects against specific bacterial strains such as Xanthomonas campestris pv. oryzae. These compounds have shown potential in agricultural applications, particularly in combating bacterial infections in crops (Xia, 2015).

Antibacterial Screening

The antibacterial properties of various synthesized 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus have been explored. Some of these compounds exhibited moderate activity against Bacillus Subtilis and Escherichia Coli, indicating their potential use in developing new antimicrobial agents (Deshmukh, Karale, Akolkar, Randhavane, 2017).

Ciprofloxacin Derivatives

The modification of ciprofloxacin to include 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine structures has been studied, leading to derivatives with potential for enhanced antimicrobial activities. These novel derivatives could offer new pathways in the development of antibiotics (Yadav, Joshi, 2008).

Antimicrobial Activities

Compounds with the piperazine and thiadiazole structures have shown significant antimicrobial activities, particularly against gram-negative bacteria like E. coli. This highlights the potential of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Omar, Alshaye, Mosa, El-Sadany, Hamed, El-Atawy, 2022).

Anticancer and Antituberculosis Studies

Derivatives of 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine have been synthesized and evaluated for their anticancer and antituberculosis activities. Some compounds exhibited significant effects, suggesting their potential in developing treatments for cancer and tuberculosis (Mallikarjuna, Padmashali, Sandeep, 2014).

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-piperazin-1-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4S/c1-2-7(1)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBNJGDIMGQLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=N2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)